An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-4'-hydroxyflavone
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-4'-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Chloro-4'-hydroxyflavone. The causality behind the predicted spectral features will be explained, providing a framework for the structural elucidation of this and similar molecules. Furthermore, this guide includes standardized experimental protocols for acquiring high-quality spectroscopic data.
The Structural and Spectroscopic Landscape of Flavonoids
Flavonoids are a class of naturally occurring polyphenolic compounds characterized by a C6-C3-C6 skeleton. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made them a focal point of extensive research. The introduction of substituents, such as halogens and hydroxyl groups, onto the flavonoid scaffold can significantly modulate their physicochemical properties and biological efficacy. 6-Chloro-4'-hydroxyflavone represents a synthetically modified flavonoid with potential for novel pharmacological applications. Accurate structural characterization through spectroscopic methods is a cornerstone of its development and analysis.
Predicted Spectroscopic Data of 6-Chloro-4'-hydroxyflavone
The following sections detail the predicted spectroscopic data for 6-Chloro-4'-hydroxyflavone. These predictions are derived from the analysis of closely related compounds, such as 6-hydroxyflavone and 4'-hydroxyflavone, and take into account the electronic effects of the chloro and hydroxyl substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for 6-Chloro-4'-hydroxyflavone are presented below.
The ¹H NMR spectrum of 6-Chloro-4'-hydroxyflavone is expected to exhibit distinct signals corresponding to the aromatic and olefinic protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom on the A-ring and the electron-donating effect of the hydroxyl group on the B-ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 6-Chloro-4'-hydroxyflavone (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~6.9 | s | - | The singlet nature is characteristic of the H-3 proton in flavones. |
| H-5 | ~8.1 | d | J ≈ 8.8 | The downfield shift is due to the deshielding effect of the C-4 carbonyl group. |
| H-7 | ~7.8 | dd | J ≈ 8.8, 2.4 | Coupled to both H-5 and H-8. |
| H-8 | ~7.6 | d | J ≈ 2.4 | Coupled to H-7. |
| H-2', H-6' | ~7.9 | d | J ≈ 8.8 | Ortho-coupled to H-3' and H-5', and deshielded by the heterocyclic ring. |
| H-3', H-5' | ~7.0 | d | J ≈ 8.8 | Ortho-coupled to H-2' and H-6', and shielded by the hydroxyl group. |
| 4'-OH | ~10.0 | s | - | The phenolic proton is typically a broad singlet at a downfield chemical shift. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known data for similar flavonoids and the expected substituent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 6-Chloro-4'-hydroxyflavone (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | ~163 | Downfield shift characteristic of the C-2 carbon in flavones. |
| C-3 | ~107 | Shielded carbon in the heterocyclic ring. |
| C-4 | ~177 | Carbonyl carbon, typically the most downfield signal. |
| C-4a | ~123 | Quaternary carbon at the ring junction. |
| C-5 | ~125 | Aromatic carbon deshielded by the carbonyl group. |
| C-6 | ~130 | Carbon bearing the chlorine atom, its chemical shift is influenced by the halogen. |
| C-7 | ~127 | Aromatic carbon. |
| C-8 | ~119 | Aromatic carbon. |
| C-8a | ~155 | Quaternary carbon at the ring junction, adjacent to the oxygen atom. |
| C-1' | ~122 | Quaternary carbon of the B-ring attached to C-2. |
| C-2', C-6' | ~129 | Aromatic carbons ortho to the C-1' and C-4' positions. |
| C-3', C-5' | ~116 | Aromatic carbons meta to the C-1' position and ortho to the hydroxyl group. |
| C-4' | ~161 | Carbon bearing the hydroxyl group, significantly deshielded. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Chloro-4'-hydroxyflavone is expected to show characteristic absorption bands for the carbonyl, hydroxyl, and other functional groups.
Table 3: Predicted IR Absorption Bands for 6-Chloro-4'-hydroxyflavone
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (phenolic) | 3400-3200 | Broad, Strong |
| C-H (aromatic) | 3100-3000 | Medium |
| C=O (ketone) | 1650-1630 | Strong |
| C=C (aromatic) | 1610-1580 | Medium-Strong |
| C-O (ether and phenol) | 1250-1000 | Strong |
| C-Cl | 800-600 | Medium-Strong |
The broadness of the O-H stretch is due to hydrogen bonding. The position of the C=O stretch is characteristic of a conjugated ketone in a flavonoid system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Chloro-4'-hydroxyflavone (C₁₅H₉ClO₃), the expected molecular weight is approximately 272.02 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Key Features of the Predicted Mass Spectrum:
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Molecular Ion Peak (M⁺): An intense peak is expected at m/z 272. A characteristic isotopic pattern for chlorine will be observed, with a peak at m/z 274 that is approximately one-third the intensity of the m/z 272 peak, corresponding to the ³⁷Cl isotope.
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Fragmentation Pattern: Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation. The primary fragmentation pathways for 6-Chloro-4'-hydroxyflavone are expected to involve the cleavage of the C-ring, leading to characteristic fragment ions. The presence of the chlorine atom on the A-ring and the hydroxyl group on the B-ring will influence the relative abundance of the fragment ions.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-Chloro-4'-hydroxyflavone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
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Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Optimize the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for flavonoids).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Optimize the spectral width for the expected carbon chemical shifts (typically 0-200 ppm).
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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2D NMR Experiments (Optional but Recommended):
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Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
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Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
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Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
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IR Spectroscopy Protocol
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Sample Preparation:
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KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
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Data Acquisition:
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Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Typically, scan the mid-IR range (4000-400 cm⁻¹).
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Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
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Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Data Acquisition:
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Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
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Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
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For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
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Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like 6-Chloro-4'-hydroxyflavone.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-Chloro-4'-hydroxyflavone. By leveraging data from analogous flavonoid structures and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data for this and other novel compounds. The structural elucidation of new chemical entities is a critical step in drug discovery and development, and the methodologies and predictive data presented herein are intended to facilitate this process for those working with substituted flavonoids. It is our hope that this guide will serve as a valuable reference, stimulating further research into the synthesis and biological evaluation of 6-Chloro-4'-hydroxyflavone.
References
- Adhau, V. B., et al. (2016). Synthesis of 6-chloroflavone from 4-chlorophenol and their biocidal activity. TSI Journals.
- Park, Y., et al. (2007). ¹H and ¹³C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
